
3,4-Diaminobutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diaminobutanoic acid hydrochloride: is an organic compound with the molecular formula C₄H₁₁ClN₂O₂ It is a derivative of 3,4-diaminobutanoic acid, which is a non-proteinogenic amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diaminobutanoic acid hydrochloride typically involves the protection of amino groups followed by selective deprotection. One common method is the chemoenzymatic synthesis, which involves the use of enzymes to achieve high specificity and yield . The reaction conditions often include maintaining a controlled temperature and pH to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using protected intermediates. The process includes steps such as hydrogenation, crystallization, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminobutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo compounds.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids .
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
3,4-Diaminobutanoic acid hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to participate in various chemical reactions essential for drug development .
Cancer Therapy
Research indicates that derivatives of 3,4-diaminobutanoic acid have potential use in cancer therapies. For instance, compounds derived from it have shown efficacy against human malignant neuroglial tumors and can enhance the therapeutic effects of drugs like daunomycin in leukemia treatment .
Biochemical Research
Amino Acid Metabolism Studies
In biochemical research, this compound is utilized to study amino acid metabolism and protein synthesis. These studies help elucidate cellular processes and the physiological roles of amino acids in various biological systems .
Oxygen Carrier Research
The compound has been investigated as part of complexes that function as oxygen carriers. For example, Co(II)-3,4-diaminobutanoic acid complexes have demonstrated reversible oxygenation capabilities, making them of interest for potential applications in oxygen transport and delivery systems .
Peptide Synthesis
Synthesis of Therapeutic Peptides
The compound is valuable in peptide synthesis due to its ability to form stable bonds with other amino acids. This property is critical for developing therapeutic agents and vaccines that rely on peptide-based mechanisms for efficacy .
Drug Delivery Systems
Enhancing Bioavailability
this compound's unique properties make it suitable for formulating drug delivery systems. It can enhance the bioavailability of therapeutic compounds by improving their solubility and stability within biological environments .
Cosmetic Applications
Skin Care Formulations
In the cosmetic industry, this compound is being explored for its potential benefits in skin care products. Its properties may contribute to anti-aging formulations by promoting skin hydration and elasticity .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmaceutical Development | Key intermediate in synthesizing drugs for neurological disorders and cancer therapies. |
Biochemical Research | Used in studies of amino acid metabolism and protein synthesis; also in oxygen carrier research. |
Peptide Synthesis | Important for developing therapeutic peptides and vaccines. |
Drug Delivery Systems | Enhances bioavailability and stability of therapeutic compounds. |
Cosmetic Applications | Explored for benefits in anti-aging skin care formulations. |
Case Studies
- Cancer Treatment Efficacy : A study highlighted the effectiveness of 3,4-diaminobutanoic acid derivatives in treating malignant neuroglial tumors, showcasing its potential as a therapeutic agent against specific cancers .
- Oxygen Carrier Complexes : Research on Co(II)-3,4-diaminobutanoic acid complexes demonstrated their ability to reversibly uptake and release oxygen efficiently over numerous cycles, indicating their potential application in medical oxygen delivery systems .
Mechanism of Action
The mechanism of action of 3,4-diaminobutanoic acid hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of gamma-aminobutyric acid transaminase, an enzyme responsible for the degradation of gamma-aminobutyric acid. By inhibiting this enzyme, the compound increases the levels of gamma-aminobutyric acid in the brain, which can have various neurological effects . Additionally, it may interact with other neurotransmitter systems, further influencing its pharmacological profile .
Comparison with Similar Compounds
2,4-Diaminobutyric acid: This compound is structurally similar but differs in the position of the amino groups.
3,3-Diaminobutanoic acid: Another similar compound with different substitution patterns, affecting its chemical reactivity and biological activity.
Uniqueness: 3,4-Diaminobutanoic acid hydrochloride is unique due to its specific substitution pattern, which influences its chemical properties and biological activity. Its ability to inhibit gamma-aminobutyric acid transaminase and modulate neurotransmitter levels sets it apart from other similar compounds .
Properties
Molecular Formula |
C4H11ClN2O2 |
---|---|
Molecular Weight |
154.59 g/mol |
IUPAC Name |
3,4-diaminobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c5-2-3(6)1-4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H |
InChI Key |
PKCUCMGDNMFLIP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.